molecular formula C10H7F3N2O B1330623 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one CAS No. 782-55-8

3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one

Cat. No.: B1330623
CAS No.: 782-55-8
M. Wt: 228.17 g/mol
InChI Key: HJYPHXMVQPUHIO-UHFFFAOYSA-N
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Description

3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The trifluoromethyl group in this compound adds unique properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one typically involves the condensation of 1,2-phenylenediamine with trifluoroacetylacetone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities and applications .

Scientific Research Applications

3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target sites. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one distinguishes it from other similar compounds.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)8(16)5-9-14-6-3-1-2-4-7(6)15-9/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYPHXMVQPUHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30320723
Record name 3-(1H-Benzimidazol-2-yl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30320723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782-55-8
Record name 782-55-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363862
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(1H-Benzimidazol-2-yl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30320723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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